Meta-Positional Isomer Exclusivity: Only the 3-Substituted Regioisomer Yields Pharmaceutically Compliant Imidocarb
The target compound bears the amino group at the meta (3-) position of the phenyl ring. This regiochemistry is non-negotiable for imidocarb synthesis: two molecules of 2-(3-aminophenyl)imidazoline condense symmetrically with phosgene or urea to form 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea, the pharmacopoeial identity of imidocarb [1]. The para-substituted isomer (2-(4-aminophenyl)imidazoline, CAS 61033-71-4) would yield a structurally distinct 4,4′-disubstituted diphenylurea, and the ortho isomer would introduce steric hindrance at the urea linkage, both failing regulatory identity requirements. The para isomer has computed logPoct/wat of 0.619 (Crippen method), distinct from the meta isomer's lipophilicity profile [2]. No alternative regioisomer is cited in any pharmacopoeial monograph or regulatory filing for imidocarb.
| Evidence Dimension | Regiochemical identity requirement for downstream API |
|---|---|
| Target Compound Data | Meta (3-) substitution; yields 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea (imidocarb) |
| Comparator Or Baseline | Para isomer (CAS 61033-71-4): yields 4,4′-disubstituted analog; Ortho isomer: sterically hindered product |
| Quantified Difference | Structural divergence at the API level; para isomer computed logPoct/wat = 0.619, distinct from meta isomer |
| Conditions | Symmetrical urea condensation reaction (phosgene or urea coupling) per CN102924380A |
Why This Matters
Procurement of any other regioisomer results in a structurally divergent final product that cannot meet imidocarb pharmacopoeial specifications, constituting a critical GMP compliance risk.
- [1] CN102924380A. Preparation method of imidocarb. Qilu Animal Health Products Co., Ltd. Published 2013-02-13. Specifies 2-(3-aminophenyl)imidazoline hydrochloride as the required meta-substituted intermediate for imidocarb synthesis. View Source
- [2] Chemeo. 2-Imidazoline, 2-(p-aminophenyl)- (CAS 61033-71-4). Computed properties: logPoct/wat = 0.619 (Crippen method). View Source
